2-[(E)-2-(1,2-dimethyl-1H-indol-3-yl)ethenyl]-3-(3-hydroxypropyl)quinazolin-4(3H)-one
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Overview
Description
2-[(1E)-2-(1,2-DIMETHYL-1H-INDOL-3-YL)ETHENYL]-3-(3-HYDROXYPROPYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that features an indole and quinazolinone moiety. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . Quinazolinone derivatives are also significant due to their pharmacological activities, such as anticancer, antimalarial, and antibacterial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-(1,2-DIMETHYL-1H-INDOL-3-YL)ETHENYL]-3-(3-HYDROXYPROPYL)-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common approach is to start with the synthesis of the indole derivative, followed by the formation of the quinazolinone ring. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to maximize efficiency, reduce costs, and ensure consistent quality. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also becoming increasingly important in industrial production .
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-2-(1,2-DIMETHYL-1H-INDOL-3-YL)ETHENYL]-3-(3-HYDROXYPROPYL)-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
2-[(1E)-2-(1,2-DIMETHYL-1H-INDOL-3-YL)ETHENYL]-3-(3-HYDROXYPROPYL)-3,4-DIHYDROQUINAZOLIN-4-ONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial effects.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Mechanism of Action
The mechanism of action of 2-[(1E)-2-(1,2-DIMETHYL-1H-INDOL-3-YL)ETHENYL]-3-(3-HYDROXYPROPYL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole and quinazolinone derivatives, such as:
Indole-3-acetic acid: A plant hormone with various biological activities.
Quinazolinone derivatives: Compounds with diverse pharmacological properties, including anticancer and antibacterial effects.
Uniqueness
What sets 2-[(1E)-2-(1,2-DIMETHYL-1H-INDOL-3-YL)ETHENYL]-3-(3-HYDROXYPROPYL)-3,4-DIHYDROQUINAZOLIN-4-ONE apart is its unique combination of indole and quinazolinone moieties, which may confer distinct biological activities and chemical properties. This makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C23H23N3O2 |
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Molecular Weight |
373.4 g/mol |
IUPAC Name |
2-[(E)-2-(1,2-dimethylindol-3-yl)ethenyl]-3-(3-hydroxypropyl)quinazolin-4-one |
InChI |
InChI=1S/C23H23N3O2/c1-16-17(18-8-4-6-11-21(18)25(16)2)12-13-22-24-20-10-5-3-9-19(20)23(28)26(22)14-7-15-27/h3-6,8-13,27H,7,14-15H2,1-2H3/b13-12+ |
InChI Key |
ZSNNQZORVQXSBB-OUKQBFOZSA-N |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1C)/C=C/C3=NC4=CC=CC=C4C(=O)N3CCCO |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C=CC3=NC4=CC=CC=C4C(=O)N3CCCO |
Origin of Product |
United States |
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